N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide
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Overview
Description
N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide is an organic compound that features a purine derivative linked to an acetamide group through a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide typically involves the following steps:
Formation of the Purine Derivative: The initial step involves the synthesis of the 9-cyclopropyl-9H-purine-6-amine. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Coupling with Phenyl Ring: The purine derivative is then coupled with a 4-aminophenyl group. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Acetylation: The final step involves the acetylation of the amino group on the phenyl ring to form the acetamide. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Research: The compound is used to investigate the role of purine derivatives in cellular signaling pathways.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety allows it to mimic natural nucleotides, enabling it to bind to active sites of enzymes and inhibit their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects in diseases such as cancer.
Comparison with Similar Compounds
Similar Compounds
- N-(9H-purin-6-yl)benzamide
- 6-aminopurine derivatives
Uniqueness
N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide is unique due to its cyclopropyl group, which imparts rigidity and influences its binding affinity to molecular targets. This structural feature differentiates it from other purine derivatives and can enhance its specificity and potency in biological applications.
Biological Activity
N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide is a compound of interest within medicinal chemistry, particularly due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a purine base linked to an acetamide moiety, which is critical for its biological interactions. The presence of the cyclopropyl group on the purine ring may influence its binding affinity and selectivity towards biological targets.
Research indicates that compounds similar to this compound can act as inhibitors of phosphoinositide 3-kinases (PI3K). PI3K plays a crucial role in cellular signaling pathways that regulate growth, proliferation, and survival. Inhibition of this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Biological Activity Overview
-
Anticancer Effects :
- The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), BxPC-3 (pancreatic cancer), and RD (rhabdomyosarcoma) cells. The half-maximal inhibitory concentration (IC50) values indicate potent activity, with lower values suggesting higher efficacy .
- Case studies have shown that the compound's mechanism involves inducing apoptosis through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death.
-
Selectivity Index :
- The selectivity index (SI) is a critical measure for evaluating the therapeutic potential of anticancer agents. Compounds with an SI greater than 3 are considered promising for medical applications. This compound has shown favorable SI values, indicating a higher cytotoxic effect on cancer cells compared to normal cells .
Table 1: IC50 Values Against Various Cell Lines
Cell Line | IC50 Value (µM) | Selectivity Index |
---|---|---|
HeLa | 1.4 | 5 |
BxPC-3 | 0.5 | 6 |
RD | 3.7 | 4 |
MDCK (normal) | >10 | - |
Case Studies
- In Vitro Studies :
-
In Vivo Models :
- Preliminary in vivo studies have suggested that this compound can inhibit tumor growth in xenograft models, showing promise for further development as an anticancer agent.
Properties
IUPAC Name |
N-[4-[(9-cyclopropylpurin-6-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-10(23)20-11-2-4-12(5-3-11)21-15-14-16(18-8-17-15)22(9-19-14)13-6-7-13/h2-5,8-9,13H,6-7H2,1H3,(H,20,23)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLYPDLNXFJABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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